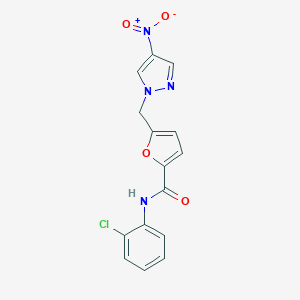![molecular formula C17H16Cl2N2O4S B213878 2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B213878.png)
2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as DMSO (dimethyl sulfoxide) is a widely used organic solvent in various scientific research applications. This compound has gained popularity due to its unique properties, including its ability to dissolve both polar and non-polar compounds, as well as its low toxicity and high solubility in water.
Mechanism of Action
2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is known to have various mechanisms of action, including its ability to act as a free radical scavenger, as well as its anti-inflammatory and analgesic properties. It has also been shown to enhance the activity of certain enzymes and to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects, including its ability to reduce inflammation, increase blood flow, and enhance the immune response. It has also been shown to have neuroprotective effects and to improve wound healing.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in lab experiments include its ability to dissolve a wide range of compounds, its low toxicity, and its ability to penetrate cell membranes. However, it is important to note that 2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide can also interfere with certain assays and can have variable effects on different cell types.
Future Directions
There are many potential future directions for the use of 2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in scientific research, including its use in the development of new drugs and therapies, as well as its potential use in regenerative medicine and tissue engineering. Additionally, further research is needed to fully understand the mechanisms of action of 2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide and its potential effects on different cell types and tissues.
Synthesis Methods
The synthesis of 2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide involves the reaction of chlorobenzene with morpholine in the presence of sodium hydroxide, followed by the addition of sulfur trioxide to form the sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with dimethylamine to produce 2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide.
Scientific Research Applications
2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively used in scientific research due to its ability to penetrate cell membranes and enhance the delivery of various drugs and molecules into cells. It has been used in biochemical and physiological studies, as well as in the development of new drugs and therapies.
properties
Product Name |
2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C17H16Cl2N2O4S |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-12-4-5-15(16(19)10-12)17(22)20-13-2-1-3-14(11-13)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
InChI Key |
TWZCWLWBTOAKAX-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)


![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)
